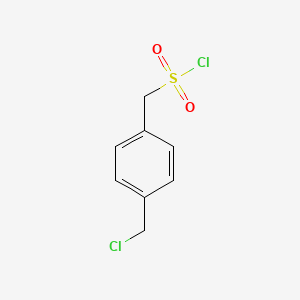

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is an organosulfur compound . It is an analogue of 4-Hydroxybenzenemethanesulfonyl Chloride, a derivative of 4-Hydroxybenzyl Alcohol . It is used as a reagent in the synthesis of a conjugate of calicheamicin, which is used in the treatment of acute myeloid leukemia .

Molecular Structure Analysis

The molecular formula of “(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is C7H6Cl2O2S . The molecular weight is 225.083 g/mol . The structure can be represented by the SMILES notation: C1=CC(=CC=C1CS(=O)(=O)Cl)Cl .Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .Physical And Chemical Properties Analysis

“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is a colorless liquid . It dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .Applications De Recherche Scientifique

A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, with a 52% yield, suggests potential applications in isotopic labeling and chemical synthesis (Hanai & Okuda, 1977).

The conversion of hydroxymethylaryl resins to chloromethyl analogs using methanesulfonyl chloride highlights its use in solid support preparation for chemical reactions (Nugiel, Wacker & Nemeth, 1997).

The synthesis of molecules like N,N-Dibenzylmethanesulfonamide from methanesulfonyl chloride and dibenzylamine, and their structural analysis, indicates its application in molecular synthesis and crystallography (Datta et al., 2008).

The transformation of d-arabinitol into its 1,5-dichloro derivative using methanesulfonyl chloride demonstrates its role in the selective chlorination of organic compounds (Benazza et al., 1991).

Methanesulfonyl chloride is used in the synthesis of compounds with antitumor and antibacterial activities, such as 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole (Charlson, 1973).

The preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine from benzyl chloride in a multi-step reaction, with high yields, points towards its utility in complex organic syntheses (Fei, 2004).

Methanesulfonyl chloride's role in avoiding genotoxic impurities in aniline reactions, as demonstrated in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, signifies its importance in safer chemical processes (Rosen et al., 2011).

The synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S from methanesulfonyl chloride, for studying the metabolic fate of nematicides, illustrates its application in tracer studies (Burton & Stoutamire, 1973).

The application of methanesulfonyl chloride in the synthesis of 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, with high yields and stereoselectivities, highlights its use in stereoselective synthesis (Craig, Jones & Rowlands, 2000).

Its use in studying solvolyses reactions, like the extended Grunwald-Winstein plot for phenyl methanesulfonyl chloride, provides insights into reaction mechanisms and solvent effects (Koh & Kang, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(chloromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGLDAOOMOUKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Chloromethyl)phenyl)methanesulfonyl Chloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)